N,N-bis(2-hydroxyethyl)-4,5-dimethylthiophene-2-sulfonamide
Description
N,N-bis(2-hydroxyethyl)-4,5-dimethylthiophene-2-sulfonamide is an organic compound characterized by its unique structure, which includes a thiophene ring substituted with sulfonamide and hydroxyethyl groups
Properties
IUPAC Name |
N,N-bis(2-hydroxyethyl)-4,5-dimethylthiophene-2-sulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO4S2/c1-8-7-10(16-9(8)2)17(14,15)11(3-5-12)4-6-13/h7,12-13H,3-6H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYDGAUVXRONMHS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=C1)S(=O)(=O)N(CCO)CCO)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17NO4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-bis(2-hydroxyethyl)-4,5-dimethylthiophene-2-sulfonamide typically involves the reaction of 4,5-dimethylthiophene-2-sulfonyl chloride with diethanolamine. The reaction is carried out under basic conditions, often using a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is generally performed in an organic solvent like dichloromethane or tetrahydrofuran at room temperature .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts such as zinc-doped calcium oxide nanospheroids can be employed to improve the efficiency of the reaction .
Chemical Reactions Analysis
Types of Reactions
N,N-bis(2-hydroxyethyl)-4,5-dimethylthiophene-2-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonamide group to an amine.
Substitution: The hydroxyethyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like alkoxides or amines can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N,N-bis(2-hydroxyethyl)-4,5-dimethylthiophene-2-sulfonamide has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form complexes with metal ions.
Biology: Potential use in biochemical studies due to its ability to form stable complexes with metal ions.
Medicine: Investigated for its potential as a pharmaceutical intermediate.
Industry: Utilized in the synthesis of surfactants and other industrial chemicals.
Mechanism of Action
The mechanism of action of N,N-bis(2-hydroxyethyl)-4,5-dimethylthiophene-2-sulfonamide involves its ability to form stable complexes with metal ions. The hydroxyethyl groups and the sulfonamide moiety can coordinate with metal ions, stabilizing them and potentially altering their reactivity. This property is particularly useful in catalysis and biochemical applications .
Comparison with Similar Compounds
Similar Compounds
N,N-bis(2-hydroxyethyl)ethylenediamine: Similar in structure but lacks the thiophene ring.
N,N-bis(2-hydroxyethyl)dodecylamine: Contains a long alkyl chain instead of the thiophene ring.
N,N-bis(2-hydroxyethyl)oleamide: Contains an oleamide moiety instead of the thiophene ring.
Uniqueness
N,N-bis(2-hydroxyethyl)-4,5-dimethylthiophene-2-sulfonamide is unique due to the presence of the thiophene ring, which imparts distinct electronic properties and reactivity. This makes it particularly useful in applications requiring specific coordination chemistry and electronic characteristics.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
